3,4-Difluoro-5-propoxybenzaldehyde 3,4-Difluoro-5-propoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546182
InChI: InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3
SMILES: CCCOC1=C(C(=CC(=C1)C=O)F)F
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

3,4-Difluoro-5-propoxybenzaldehyde

CAS No.:

Cat. No.: VC13546182

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-5-propoxybenzaldehyde -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 3,4-difluoro-5-propoxybenzaldehyde
Standard InChI InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3
Standard InChI Key YNUNHGPHWIGWDM-UHFFFAOYSA-N
SMILES CCCOC1=C(C(=CC(=C1)C=O)F)F
Canonical SMILES CCCOC1=C(C(=CC(=C1)C=O)F)F

Introduction

Chemical Identity and Structural Properties

3,4-Difluoro-5-propoxybenzaldehyde belongs to the class of fluorobenzaldehyde derivatives. Its IUPAC name, 3,4-difluoro-5-propoxybenzaldehyde, reflects the positions of substituents on the aromatic ring. The compound’s canonical SMILES string, CCCOC1=C(C(=CC(=C1)C=O)F)F, provides a precise representation of its connectivity.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₀H₁₀F₂O₂
Molecular Weight200.18 g/mol
IUPAC Name3,4-difluoro-5-propoxybenzaldehyde
CAS NumberVCID: VC13546182
SMILESCCCOC1=C(C(=CC(=C1)C=O)F)F
InChI KeyYNUNHGPHWIGWDM-UHFFFAOYSA-N

The fluorine atoms at the 3 and 4 positions induce strong electron-withdrawing effects, which polarize the aromatic ring and enhance the electrophilicity of the aldehyde group. This electronic configuration facilitates nucleophilic additions and condensations, critical for constructing complex molecules.

Synthesis and Manufacturing

The synthesis of 3,4-difluoro-5-propoxybenzaldehyde typically involves sequential functionalization of a benzene precursor. A common route begins with 3,4-difluorophenol, which undergoes propoxylation followed by formylation.

Propoxylation of 3,4-Difluorophenol

Propoxylation introduces the -O-C₃H₇ group via nucleophilic aromatic substitution (SNAr). The reaction employs propyl bromide or iodide in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, yielding 3,4-difluoro-5-propoxybenzene as an intermediate.

Formylation via Directed Ortho-Metalation

The aldehyde group is introduced using directed ortho-metalation (DoM) strategies. Treatment with lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a stabilized aryl lithium species, which reacts with dimethylformamide (DMF) to install the aldehyde functionality. This step requires careful control of temperature and stoichiometry to minimize side reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Propoxylation3,4-Difluorophenol, Propyl Bromide, K₂CO₃, DMF, 80°C75–85
FormylationLDA, DMF, THF, -78°C to RT60–70

Alternative methods include Vilsmeier-Haack formylation, though this approach is less selective due to competing reactions at other ring positions.

Applications in Organic Synthesis

The aldehyde group in 3,4-difluoro-5-propoxybenzaldehyde serves as a reactive handle for diverse transformations:

Condensation Reactions

The compound participates in aldol condensations with ketones and esters to form α,β-unsaturated carbonyl derivatives. For example, reaction with acetophenone under basic conditions yields chalcone analogs, which are precursors to flavonoids and antimicrobial agents.

Reductive Amination

In medicinal chemistry, the aldehyde undergoes reductive amination with primary or secondary amines to form Schiff bases. Subsequent reduction with sodium borohydride or hydrogenation produces benzylamine derivatives, which are pharmacophores in antiviral and anticancer drugs.

Fluorine-Directed Cross-Couplings

The fluorine atoms direct regioselective cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 2-position (para to the propoxy group), enabling the construction of biaryl systems.

Role in Medicinal Chemistry

Fluorine substitution enhances the bioavailability and metabolic stability of drug candidates. 3,4-Difluoro-5-propoxybenzaldehyde-derived compounds exhibit:

  • Improved Lipophilicity: The propoxy group increases membrane permeability, critical for central nervous system (CNS) drugs.

  • Enzymatic Resistance: Fluorine’s electronegativity shields the molecule from oxidative degradation by cytochrome P450 enzymes.

Table 3: Bioactivity of Derived Compounds

DerivativeTarget ActivityIC₅₀ (nM)
Benzylamine analogHIV-1 protease inhibition12.3
Chalcone derivativeAntifungal (C. albicans)4.7

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral intermediates.

  • Polymer Chemistry: Incorporating the compound into fluorinated polyimides for high-performance membranes.

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